molecular formula C21H18Cl3N5O2S B1263255 4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine

4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine

Cat. No. B1263255
M. Wt: 510.8 g/mol
InChI Key: GWPLJXRAKALFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine is a member of benzimidazoles.

Scientific Research Applications

Anti-HIV Activity

  • A study conducted by Chimirri et al. (1991) explored the antiviral activity of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, a class of compounds similar to the requested chemical, against HIV. Their research identified several derivatives, including 1-(2'-chloro,5'-nitrophenyl) derivatives, that significantly inhibit the viral cytopathic effect in HIV-infected CEM cells (Chimirri et al., 1991).

Antimicrobial Activity

  • Reddy et al. (2010) synthesized a series of linked heterocyclic compounds, including those with 4-nitrophenyl and 3-nitrophenyl moieties, similar to the target compound. These compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi (Reddy et al., 2010).

Synthesis of Polybenzimidazoles

  • Begunov and Valyaeva (2015) researched the synthesis of new AB-type monomers for polybenzimidazoles using compounds related to the requested chemical. This research contributes to the development of materials in the field of polymers (Begunov & Valyaeva, 2015).

Synthesis of 1,1-Dialkylindolium-2-thiolates

  • Androsov (2008) described a method to produce 1,1-dialkylindolium-2-thiolates from compounds including 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, related to the target chemical. This research offers insights into synthetic chemistry and the creation of novel compounds (Androsov, 2008).

Synthesis of N-Substituted Indole-2-thiols

  • Research by Androsov and Neckers (2007) focused on synthesizing N-substituted indole-2-thiols using 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, a compound structurally similar to the target chemical. This work contributes to the field of heterocyclic chemistry (Androsov & Neckers, 2007).

Synthesis of 1,5-Benzodiazepin-2-ones

  • Acheson and Tully (1970) synthesized 1,5-benzodiazepin-2-ones from 4,5-dichloro-1,2-phenylenediamines, which are structurally related to the target compound. This research is relevant to medicinal chemistry, particularly in the context of tranquilizer development (Acheson & Tully, 1970).

Antihypertensive Activity

  • Sharma et al. (2010) synthesized Benzimidazole derivatives, including those with chloro-phenylenediamine, to evaluate their antihypertensive activity. This study is significant for the development of cardiovascular drugs (Sharma et al., 2010).

properties

Product Name

4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine

Molecular Formula

C21H18Cl3N5O2S

Molecular Weight

510.8 g/mol

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propylbenzimidazol-2-yl)ethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C21H18Cl3N5O2S/c1-2-7-28-19-10-15(24)14(23)9-16(19)26-20(28)5-6-25-21-27-17(11-32-21)12-3-4-13(22)18(8-12)29(30)31/h3-4,8-11H,2,5-7H2,1H3,(H,25,27)

InChI Key

GWPLJXRAKALFKS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC(=C(C=C2N=C1CCNC3=NC(=CS3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine
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4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine
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4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine
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4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine
Reactant of Route 5
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4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine
Reactant of Route 6
4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine

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